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Compound of Interest

Compound Name: UNC3230

Cat. No.: B611581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor UNC3230 with other

alternatives, supported by experimental data. We will delve into its specificity through kinase

profiling, detail the experimental methodologies used for its characterization, and visualize the

relevant signaling pathways.

UNC3230 has been identified as a potent, ATP-competitive inhibitor of Phosphatidylinositol-4-

Phosphate 5-Kinase Type-1C (PIP5K1C), an enzyme involved in the synthesis of

phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2][3] PIP2 is a critical lipid second messenger

that regulates a multitude of cellular processes, including signal transduction through G protein-

coupled receptors (GPCRs), endocytosis, and exocytosis.[1][4] Consequently, inhibitors of

PIP5K1C like UNC3230 are valuable research tools and potential therapeutic agents,

particularly in the context of chronic pain, where PIP5K1C-mediated signaling has been shown

to play a significant role.[2][4][5]

Kinase Inhibition Profile: UNC3230 vs. Alternatives
The specificity of a kinase inhibitor is paramount to its utility as a research tool and its safety as

a potential therapeutic. UNC3230 has been profiled against a broad panel of kinases to

determine its selectivity. The following table summarizes the inhibitory activity of UNC3230 and

compares it to other known inhibitors targeting similar pathways.
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Inhibitor
Primary
Target(s)

IC50 / Kd
Key Off-
Targets

Selectivity
Notes

UNC3230 PIP5K1C
~41 nM (IC50)[2]

[3][4]

PIP4K2C (Kd <

0.2 µM)[2][4]

Highly selective

for PIP5K1C and

PIP4K2C.[4]

Does not inhibit

other lipid

kinases like

PI3Ks.[2][4]

Showed minimal

interaction with a

panel of 148

other kinases at

10 µM.[4] Did not

interact with the

highly similar

PIP5K1A at 10

µM.[2][4]

ISA-2011B PIP5K1A Not specified
PI3Kα and other

kinases[6]

A known inhibitor

of PIP5K1A, but

it exhibits

polypharmacolog

y, binding to

multiple other

kinases.[6]

AstraZeneca

Compound 3
PIP5K Not specified

Not specified in

detail

Reported to have

over 100-fold

selectivity for

PIP5K over other

lipid kinases.[6]

WX8 PIKFYVE IC50 = 0.055 µM

(proliferation)

PIP4K2C[7] A specific

inhibitor of

PIKFYVE with a

known
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secondary target,

PIP4K2C.[7]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

UNC3230's kinase specificity.

1. High-Throughput Microfluidic Mobility Shift Assay (for primary screening)

This assay was utilized to identify inhibitors of PIP5K1C from a kinase-focused compound

library.[1]

Principle: This assay measures the conversion of a fluorescently labeled substrate

(phosphatidylinositol 4-phosphate, PI(4)P) to its phosphorylated product (PIP2) by the

kinase. The substrate and product are then separated based on their different electrophoretic

mobility in a microfluidic chip.

Reagents:

Recombinant human PIP5K1C

Fluorescently labeled PI(4)P

ATP

Assay buffer

Test compounds (e.g., UNC3230) dissolved in DMSO

Procedure:

The kinase, PIP5K1C, is incubated with the test compound (e.g., UNC3230 at various

concentrations) for a defined period (e.g., 20 minutes) to allow for binding.[1][8]

The kinase reaction is initiated by the addition of the substrate (fluorescently labeled

PI(4)P) and ATP. The final ATP concentration is typically at its apparent Km value (15 µM
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for PIP5K1C).[1]

The reaction is allowed to proceed for a specific time.

The reaction is stopped, and the mixture is introduced into a microfluidic chip.

An electric field is applied, and the fluorescently labeled substrate and product are

separated based on their charge and size, and detected by a laser-induced fluorescence

detector.

The percentage of substrate converted to the product is calculated, and the IC50 value for

the inhibitor is determined by plotting the percent inhibition against the inhibitor

concentration.

2. Competitive Binding Assay (DiscoveRx ScanLater®) (for selectivity profiling)

This assay was employed to determine the selectivity of UNC3230 against a broad panel of

kinases.

Principle: This is an in vitro competition binding assay that quantifies the ability of a test

compound to displace a proprietary, immobilized, active-site directed ligand from the kinase.

The amount of kinase bound to the solid support is measured.

Procedure:

A specific kinase is attached to a solid support.

A proprietary, immobilized ligand that binds to the active site of the kinase is added.

The test compound (UNC3230) is added at a set concentration (e.g., 10 µM).

If the test compound binds to the kinase, it will prevent the kinase from binding to the

immobilized ligand.

The amount of kinase bound to the solid support is quantified. The results are reported as

the percentage of the control (kinase binding without the inhibitor).

For hits, dose-response curves are generated to determine the dissociation constant (Kd).
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Visualizations
Signaling Pathway of PIP2 Synthesis and Inhibition by UNC3230
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Caption: UNC3230 inhibits PIP5K1C, blocking the synthesis of PIP2 from PI(4)P.

Experimental Workflow for UNC3230 Kinase Specificity Evaluation
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Caption: Workflow for identifying and characterizing the kinase selectivity of UNC3230.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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